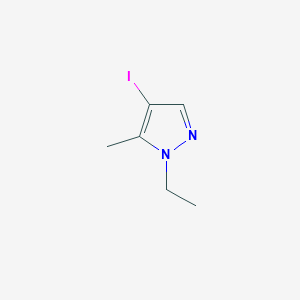

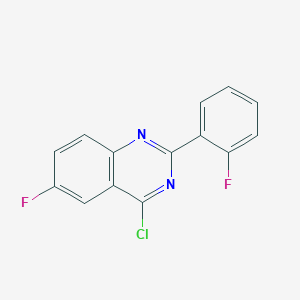

![molecular formula C8H6N4 B1421082 6-Ciano-3-metil-3H-imidazo[4,5-b]piridina CAS No. 1186310-93-9](/img/structure/B1421082.png)

6-Ciano-3-metil-3H-imidazo[4,5-b]piridina

Descripción general

Descripción

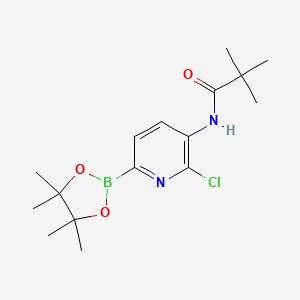

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C8H6N4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is represented by the SMILES stringCn1cnc2cc(cnc12)C#N . The InChI key for this compound is SRIALOFVTNQJFU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a solid substance . Its molecular weight is 158.16 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de "6-Ciano-3-metil-3H-imidazo[4,5-b]piridina"

“this compound” es un compuesto con un sistema de anillos heterocíclicos imidazopiridina fusionado, que ha demostrado potencial en varios campos de investigación científica debido a su parecido estructural con las purinas. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes dominios científicos.

Modulación del sistema nervioso central (SNC): Este compuesto se ha identificado como un modulador alostérico positivo del receptor GABA A . Puede mejorar los efectos inhibitorios del GABA, lo que podría proporcionar beneficios terapéuticos para los trastornos del SNC como la ansiedad, el insomnio y la epilepsia.

Terapéutica gastrointestinal: Como parte de la clase de inhibidores de la bomba de protones (IBP), esta molécula puede reducir la producción de ácido estomacal, lo que la hace valiosa para tratar afecciones como la enfermedad de reflujo gastroesofágico (ERGE) y las úlceras pépticas .

Oncología: La capacidad de este compuesto para influir en las vías celulares esenciales para el funcionamiento de las células cancerosas lo convierte en un candidato para fármacos anticancerígenos. Podría usarse para atacar vías específicas involucradas en el crecimiento tumoral y la metástasis .

Agentes antiinflamatorios: Las imidazopiridinas, incluido este derivado, han mostrado propiedades similares a los AINE, lo que sugiere su uso en el manejo de la inflamación y el dolor asociados con diversas enfermedades .

Actividad antimicrobiana: Estudios recientes han explorado el potencial antimicrobiano de los derivados de imidazopiridina. Este compuesto podría conducir al desarrollo de nuevos antibióticos o medicamentos antifúngicos .

Tratamiento de enfermedades metabólicas: Compuestos como el this compound pueden afectar las enzimas involucradas en el metabolismo de los carbohidratos, lo que puede ser beneficioso para tratar trastornos metabólicos como la diabetes .

Inhibición de la aromatasa: Este compuesto se ha identificado como un posible inhibidor de la aromatasa, lo cual es crucial para los cánceres hormonodependientes como el cáncer de mama. Podría ayudar a reducir los niveles de estrógeno y retrasar el crecimiento de ciertas células cancerosas .

Química sintética: El compuesto sirve como bloque de construcción en química sintética para crear varios derivados de imidazopiridina. Su reactividad y características estructurales lo convierten en un precursor valioso en química medicinal para el desarrollo de nuevos agentes terapéuticos .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors .

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazopyridines have been noted to influence many cellular pathways necessary for the proper functioning of various biological systems .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with various therapeutic effects .

Action Environment

It’s worth noting that the design and synthesis of bioisosteres, including imidazopyridine derivatives, is an important part of medicinal chemistry and drug discovery .

Análisis Bioquímico

Biochemical Properties

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to modulate the activity of enzymes involved in carbohydrate metabolism and signal transduction pathways . The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby altering the enzyme’s conformation and activity.

Cellular Effects

The effects of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the NF-kappaB pathway, which plays a crucial role in immune response and inflammation . Additionally, the compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s biological activity.

Metabolic Pathways

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Its involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its biological activity and effectiveness, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-methylimidazo[4,5-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-12-5-11-7-2-6(3-9)4-10-8(7)12/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIALOFVTNQJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674118 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186310-93-9 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

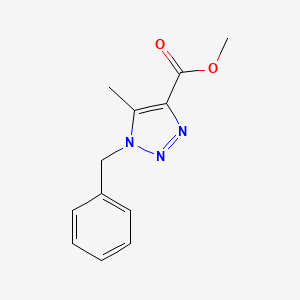

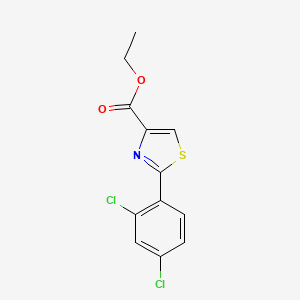

![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)

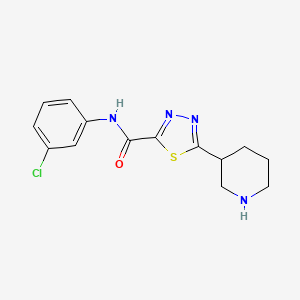

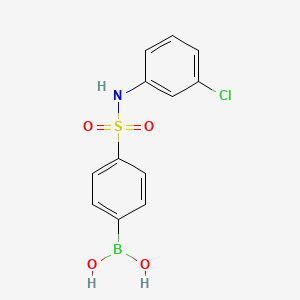

![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)

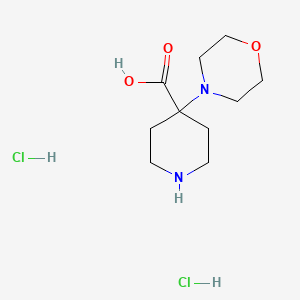

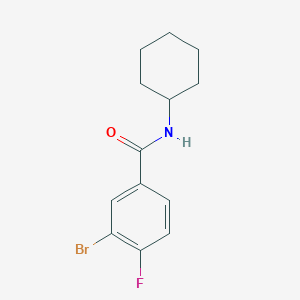

![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)